4-Bromobenzofuran-7-amine
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Overview
Description
4-Bromobenzofuran-7-amine is a chemical compound that belongs to the benzofuran family. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
The synthesis of 4-Bromobenzofuran-7-amine can be achieved through several synthetic routes. One common method involves the bromination of benzofuran followed by amination. . Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to meet the demand for this compound.
Chemical Reactions Analysis
4-Bromobenzofuran-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming benzofuran-7-amine.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl, alkyl, or aryl groups, using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromobenzofuran-7-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Bromobenzofuran-7-amine involves its interaction with specific molecular targets and pathways. The bromine and amine groups contribute to its binding affinity and reactivity with biological molecules. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects . Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
4-Bromobenzofuran-7-amine can be compared with other benzofuran derivatives, such as:
Benzofuran-7-amine: Lacks the bromine atom, resulting in different reactivity and biological activity.
4-Chlorobenzofuran-7-amine: Similar structure but with a chlorine atom instead of bromine, which may alter its chemical and biological properties.
4-Fluorobenzofuran-7-amine:
Properties
Molecular Formula |
C8H6BrNO |
---|---|
Molecular Weight |
212.04 g/mol |
IUPAC Name |
4-bromo-1-benzofuran-7-amine |
InChI |
InChI=1S/C8H6BrNO/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-4H,10H2 |
InChI Key |
ZTQBZQVZAZTKJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=COC2=C1N)Br |
Origin of Product |
United States |
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